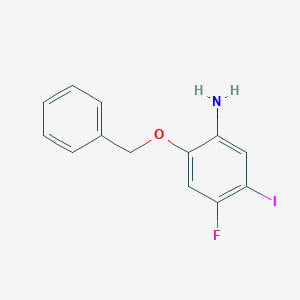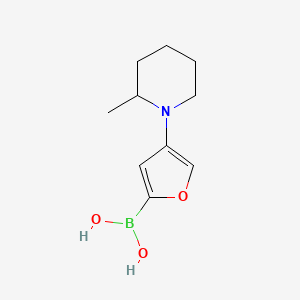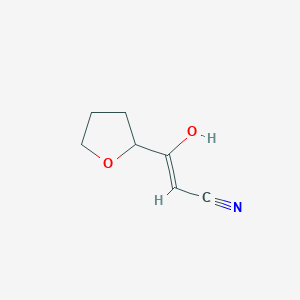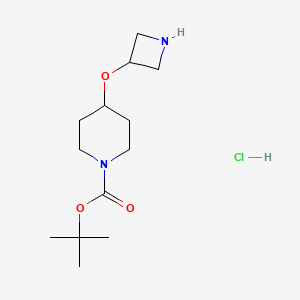![molecular formula C39H46Cl2FN5O3S B13332603 N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including tert-butyl, dichloro, fluorophenyl, benzimidazole, and piperidine moieties, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzimidazole ring through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution or reductive amination.
- Attachment of the fluorophenyl group through electrophilic aromatic substitution.
- Incorporation of the tert-butyl and dichloro groups through alkylation and halogenation reactions.
- Final coupling of the sulfonamide moiety using sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzimidazole or piperidine rings.
Reduction: Reduction of the dichloro groups to form dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Coupling: Formation of new C-C or C-N bonds through cross-coupling reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides). Reaction conditions would vary depending on the specific transformation, but may involve solvents such as dichloromethane, ethanol, or dimethylformamide, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring could yield benzimidazolone derivatives, while reduction of the dichloro groups could produce dihydro analogs.
科学研究应用
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.
Industry: As a precursor for the production of advanced materials, such as polymers or nanomaterials.
作用机制
The mechanism of action of N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide would depend on its specific biological target and application. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids to interfere with gene expression or replication.
相似化合物的比较
Similar compounds to N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide may include other sulfonamide derivatives, benzimidazole-containing compounds, and piperidine-based molecules. These compounds may share similar chemical properties and biological activities, but the specific combination of functional groups in this compound may confer unique advantages in terms of potency, selectivity, or pharmacokinetic properties.
属性
分子式 |
C39H46Cl2FN5O3S |
|---|---|
分子量 |
754.8 g/mol |
IUPAC 名称 |
N-tert-butyl-2,4-dichloro-3-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C39H46Cl2FN5O3S/c1-25-43-32-10-5-6-11-33(32)47(25)30-23-28-12-13-29(24-30)46(28)21-18-39(26-8-7-9-27(42)22-26)16-19-45(20-17-39)37(48)35-31(40)14-15-34(36(35)41)51(49,50)44-38(2,3)4/h5-11,14-15,22,28-30,44H,12-13,16-21,23-24H2,1-4H3/t28-,29+,30? |
InChI 键 |
QPEQCSWZPFYDLT-BWMKXQIXSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=C(C=CC(=C6Cl)S(=O)(=O)NC(C)(C)C)Cl)C7=CC(=CC=C7)F |
规范 SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=C(C=CC(=C6Cl)S(=O)(=O)NC(C)(C)C)Cl)C7=CC(=CC=C7)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)


![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)




